

Technical Guide: Putative Molecular Targets of Sclareolide (CAS 58827-68-2)

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Compound of Interest

Compound Name: *rac* 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

CAS No.: 58827-68-2

Cat. No.: B028688

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Executive Summary

CAS 58827-68-2, chemically known as Sclareolide ((3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one), is a sesquiterpene lactone derived from *Salvia sclarea* (Clary Sage). While historically utilized in the fragrance industry for its ambergris-like olfactory profile, Sclareolide has emerged as a potent bioactive small molecule with distinct pharmacological targets.

This technical guide delineates the three primary signaling axes modulated by Sclareolide: metabolic regulation via Adenylate Cyclase (AC), immunomodulation via the NF- κ B/MAPK axis, and viral entry inhibition targeting Filovirus Glycoproteins. The following protocols and mechanistic breakdowns are designed to provide researchers with a self-validating framework for experimental verification.

Part 1: The Metabolic Axis – Adenylate Cyclase Activation

The most well-characterized mechanism of Sclareolide is its ability to mimic the activity of forskolin, albeit with distinct kinetic properties. Sclareolide acts as a direct activator of Adenylate Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP).

Mechanistic Pathway[1][2][3][4][5][6][7][8]

- Primary Target: Adenylate Cyclase (transmembrane isoforms).[1][2]
- Signal Transduction: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[3]
- Functional Outcome (Adipocytes): PKA phosphorylates Hormone-Sensitive Lipase (HSL) and Perilipin, triggering the hydrolysis of triglycerides into glycerol and free fatty acids (lipolysis).

Experimental Validation Protocol: cAMP Quantification & Specificity

To confirm Sclareolide targets AC directly rather than inhibiting phosphodiesterase (PDE), the following differential assay is required.

Objective: Distinguish AC activation from PDE inhibition.

Reagents:

- Sclareolide (10 μ M – 100 μ M titration).
- IBMX (3-isobutyl-1-methylxanthine): Non-selective PDE inhibitor (Positive Control for PDE inhibition).
- Forskolin: Direct AC activator (Positive Control for AC activation).
- H-89: PKA inhibitor (to verify downstream dependency).

Workflow:

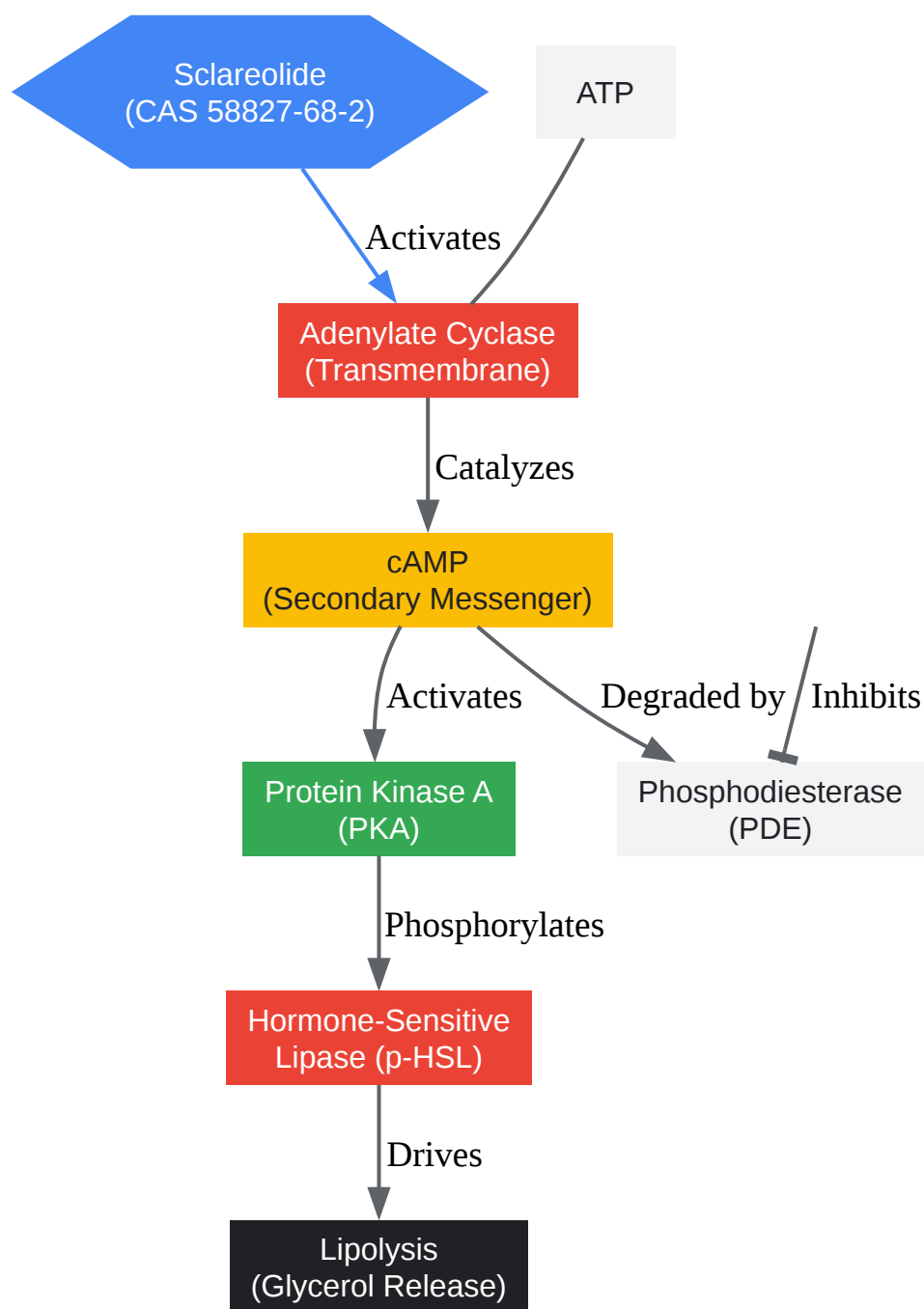
- Cell Culture: Seed 3T3-L1 adipocytes (differentiated) in 96-well plates.
- Treatment Groups:

- Vehicle (DMSO).
- Sclareolide (50 μ M).
- IBMX (500 μ M).
- Sclareolide + IBMX.
- Incubation: Treat cells for 30 minutes.
- Readout: Lyse cells and quantify cAMP using a TR-FRET or Luciferase-based cAMP assay (e.g., cAMP-Glo™).

Self-Validating Logic:

- If Sclareolide is a PDE inhibitor, the combination (Sclareolide + IBMX) will show no additive effect (saturation of PDE inhibition).
- If Sclareolide is an AC activator, the combination will show a synergistic/additive increase in cAMP (pushing production while blocking degradation).

Pathway Visualization (DOT)



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Caption: The metabolic signaling cascade of Sclareolide. Note the critical distinction between AC activation and PDE inhibition.

Part 2: The Immunomodulatory Axis – NF- κ B & MAPK Inhibition

Sclareolide exhibits significant anti-inflammatory properties by intercepting upstream kinases, specifically IKK β (Inhibitor of nuclear factor kappa-B kinase subunit beta), thereby preventing the nuclear translocation of NF- κ B.

Mechanistic Pathway[1][2][3][4][5][6][7][8]

- Stimulus: LPS binding to TLR4 receptors.
- Intervention: Sclareolide inhibits the phosphorylation of IKK β and MAPK family members (p38, JNK, ERK).
- Outcome: I κ B α is not degraded; NF- κ B (p65 subunit) remains sequestered in the cytosol, preventing the transcription of pro-inflammatory cytokines (IL-6, TNF- α , iNOS).

Experimental Validation Protocol: Nuclear Translocation Assay

Objective: Visualize and quantify the cytosolic retention of p65.

Workflow:

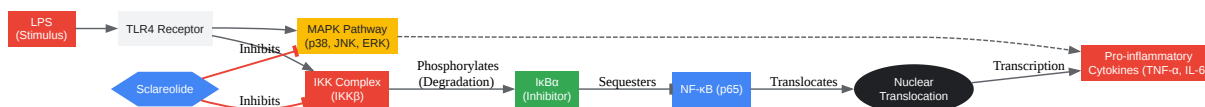
- Cell Model: RAW 264.7 Macrophages.
- Induction: Pre-treat with Sclareolide (10-50 μ M) for 1 hour, then stimulate with LPS (1 μ g/mL) for 30 minutes.
- Fractionation: Use a nuclear/cytosolic fractionation kit.
- Western Blot Targets:
 - Nuclear Fraction: Probe for NF- κ B p65. Normalization control: Lamin B1.
 - Cytosolic Fraction: Probe for I κ B α . Normalization control: GAPDH.

Data Interpretation:

- Vehicle + LPS: High p65 in Nucleus; Low I κ B α in Cytosol (Degradation).

- Sclareolide + LPS: Low p65 in Nucleus; High IκBα in Cytosol (Stabilization).

Pathway Visualization (DOT)



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Caption: Sclareolide blocks inflammation by inhibiting IKKβ, stabilizing IκBα, and preventing NF-κB nuclear entry.

Part 3: Emerging Target – Filovirus Glycoprotein (GP)

Recent structural biology studies have identified Sclareolide as a fusion inhibitor for Filoviruses (Ebola, Marburg).

Mechanistic Insight

Sclareolide binds to a hydrophobic pocket within the Ebola Virus Glycoprotein (EBOV-GP), specifically interacting with the fusion loop region. This binding stabilizes the pre-fusion conformation of the glycoprotein, preventing the structural rearrangement required for the virus to fuse with the host endosomal membrane.

Comparative Activity Data

The following table summarizes the efficacy of Sclareolide across its putative targets compared to standard reference compounds.

Target System	Assay Type	Sclareolide Activity	Reference Standard	Comparative Insight
Lipolysis (cAMP)	Glycerol Release (Adipocytes)	EC50 ~ 10-20 μ M	Forskolin (EC50 ~ 5 μ M)	Lower potency but reduced cytotoxicity compared to Forskolin.
Inflammation	NO Production (LPS-induced)	IC50 ~ 5.5 μ M	Dexamethasone	Significant inhibition of iNOS expression; non-steroidal mechanism.
Viral Entry	EBOV-GP Pseudovirus Entry	IC50 ~ 10-30 μ M	Toremifene	Targets GP fusion loop; acts synergistically with other entry inhibitors.

References

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Sources

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